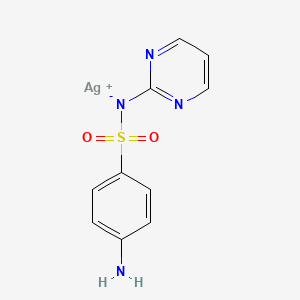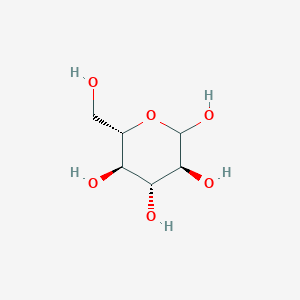
sodium;2-oxo(2,3-13C2)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-oxo(2,3-13C2)propanoate, also known as sodium pyruvate, is a compound where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is a derivative of pyruvic acid and is commonly used in various biochemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;2-oxo(2,3-13C2)propanoate can be synthesized by neutralizing isotopically labeled pyruvic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the pyruvic acid is dissolved and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to yield this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The isotopically labeled pyruvic acid is produced through fermentation processes using carbon-13 labeled glucose as a substrate. The pyruvic acid is then neutralized with sodium hydroxide in large reactors, and the product is crystallized and purified for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-oxo(2,3-13C2)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-oxo(2,3-13C2)propanoate is widely used in scientific research due to its role in metabolic pathways and its isotopic labeling, which allows for detailed studies of metabolic processes. Some applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Used in studies of cellular metabolism and energy production.
Medicine: Used in metabolic studies and as a supplement in cell culture media to enhance cell growth and viability.
Industry: Used in the production of various chemicals and as a food additive.
Mécanisme D'action
Sodium;2-oxo(2,3-13C2)propanoate exerts its effects primarily through its role in the glycolytic pathway. It is converted to acetyl-CoA, which enters the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell. The isotopic labeling allows for the tracking of carbon atoms through metabolic pathways, providing insights into the mechanisms of energy production and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium propionate: Similar in structure but lacks the keto group.
Sodium acetate: Similar in structure but has a methyl group instead of the keto group.
Sodium lactate: Similar in structure but has a hydroxyl group instead of the keto group.
Uniqueness
Sodium;2-oxo(2,3-13C2)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its keto group also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.029 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)











